4-fluoro-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

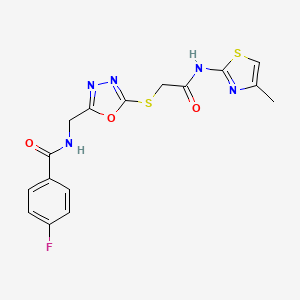

The compound 4-fluoro-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic molecule featuring a benzamide core substituted with a fluorine atom at the para position. The benzamide group is connected via a methylene bridge to a 1,3,4-oxadiazole ring, which is further functionalized with a thioether-linked 2-oxoethyl moiety. This oxoethyl group is bonded to a 4-methylthiazol-2-yl amine, introducing a second heterocyclic system.

Properties

IUPAC Name |

4-fluoro-N-[[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3S2/c1-9-7-26-15(19-9)20-12(23)8-27-16-22-21-13(25-16)6-18-14(24)10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,24)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWAFDWXWQPYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-fluoro-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule notable for its unique structural features, including a fluorine atom, thiazole and oxadiazole moieties. These components suggest potential biological activities that merit detailed exploration.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 407.44 g/mol. The presence of various functional groups, such as the amide and thiazole rings, can enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole and oxadiazole structures often exhibit a range of biological activities, including:

- Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains.

The specific biological activity of This compound requires empirical studies to elucidate its pharmacological profile.

Understanding the mechanism of action is crucial for assessing the efficacy of this compound. Potential mechanisms may include:

- Inhibition of Protein Kinases : The compound may interact with cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored compounds with structural similarities to This compound , highlighting their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-fluoro-N-(5-(thiazolyl)benzamide | Thiazole ring; Amide group | Anticancer |

| 5-(methylthiazolyl)-1,3,4-thiadiazole | Thiadiazole; Methyl substituent | Antimicrobial |

| N-(5-methylthiazolyl)-benzamide | Thiazole; Benzamide linkage | Antidiabetic |

Synthesis and Optimization

The synthesis of This compound can be approached through multi-step organic reactions. Each step must be optimized for yield and purity to ensure the compound's effectiveness in biological assays.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 100 μg/mL .

- A study on similar compounds demonstrated that structural modifications could enhance their antimicrobial efficacy, suggesting that the presence of specific functional groups is crucial for activity .

Antitumor Activity

The compound's potential as an antitumor agent has been highlighted in various studies:

- Thiazole-based compounds have been linked to cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have demonstrated IC50 values indicating strong antitumor activity .

- The structural features of this compound suggest it may inhibit specific pathways involved in cell proliferation, making it a candidate for further investigation in cancer treatment .

Pharmacokinetics and Bioavailability

Factors affecting the pharmacokinetics of this compound include:

- Molecular Weight : The relatively high molecular weight may influence absorption and distribution within biological systems.

- Functional Groups : The presence of polar functional groups like methoxy and amide can enhance solubility and bioavailability, impacting its therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives similar to this compound against various pathogens. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced antibacterial activity, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Antitumor Potential

Another research focused on thiazole derivatives' effects on cancer cell lines. The study found that certain substitutions improved cytotoxicity against leukemia cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Key Structural Features:

- Benzamide backbone : Provides a rigid aromatic platform for molecular interactions.

- 1,3,4-Oxadiazole ring : Enhances metabolic stability and participates in hydrogen bonding.

- Thioether linkage : Improves lipophilicity and influences pharmacokinetics.

- 4-Methylthiazol-2-yl amine : Contributes to bioactivity through heteroatom interactions.

This compound is hypothesized to exhibit biological activity due to its structural similarity to known antimicrobial and enzyme-inhibiting agents .

Structural Analogues

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Structural Similarities : Shares the 1,3,4-oxadiazole-thiazole hybrid core.

- Key Differences : Replaces the 4-fluorobenzamide with a 4-phenyl group and lacks the thioether-linked oxoethyl chain.

- Synthesis : Prepared via condensation of hydrazides with isothiocyanates, followed by cyclization .

- Bioactivity: Thiazole-oxadiazole hybrids are noted for antimicrobial properties, though specific data for this compound is unavailable.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural Similarities : Contains a fluorinated benzamide and thiazole ring.

- Key Differences : Lacks the oxadiazole-thioether moiety; chlorine substituent on thiazole alters electronic properties.

- Synthesis : Derived from 2,4-difluorobenzoyl chloride and 5-chlorothiazol-2-amine in pyridine .

- Bioactivity : Demonstrated enzyme inhibition (e.g., PFOR enzyme) via amide-thiazole conjugation .

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()

- Structural Similarities : Features a thioether-linked acetamide and thiazole group.

- Key Differences : Replaces oxadiazole with an imidazole ring; methoxyphenyl substituent increases hydrophobicity.

- Synthesis : Prepared via nucleophilic substitution between imidazole-thiol and chloroacetamide derivatives .

Comparisons :

- : Compounds like 8a–d were synthesized using active methylene compounds and enaminones, highlighting the versatility of oxadiazole-thioether systems .

- : Triazole-thione derivatives were generated via base-mediated cyclization, emphasizing the role of tautomerism in stability .

Spectral and Analytical Data

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-fluoro-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

- Methodological Answer :

- Reaction Conditions : Use dry acetone as a solvent, reflux with anhydrous potassium carbonate (K₂CO₃) for 3–6 hours to facilitate nucleophilic substitution (thiol-alkylation) between oxadiazole-thiol and chloroacetamide intermediates .

- Purification : Recrystallize the product from ethanol or ethanol-DMF mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Yield Improvement : Optimize molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and employ microwave-assisted synthesis to reduce reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Record spectra at 400 MHz in DMSO-d₆. Key signals include:

- Amide NH protons at δ 10.5–11.2 ppm .

- Fluorobenzoyl aromatic protons at δ 7.2–8.1 ppm .

- IR Spectroscopy : Confirm amide C=O stretches at 1650–1680 cm⁻¹ and thioether C-S vibrations at 650–750 cm⁻¹ using KBr pellets .

- Mass Spectrometry (ESI-MS) : Identify molecular ion peaks (e.g., [M+H]+) and validate molecular weight .

Q. How can researchers evaluate the compound’s antimicrobial activity in preliminary screens?

- Methodological Answer :

- Assay Design : Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- MIC Determination : Test concentrations from 1–256 µg/mL. Activity is often enhanced by the 1,3,4-oxadiazole and thiazole moieties, which disrupt microbial cell membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved anticancer activity?

- Methodological Answer :

- Modify Substituents :

- Replace the 4-fluorobenzoyl group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .

- Introduce piperazine or trifluoromethyl groups to improve metabolic stability and blood-brain barrier penetration .

- Biological Testing : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Correlate IC₅₀ values with logP calculations to assess lipophilicity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell density, incubation time) across labs. For example, discrepancies in antifungal activity may arise from differences in Candida strain susceptibility .

- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography. Misassigned structures (e.g., thiadiazole vs. oxadiazole) can lead to false activity claims .

Q. How can molecular docking predict the compound’s interaction with COX-1/2 enzymes?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: 3LN1 for COX-2) by removing water molecules and adding polar hydrogens .

- Docking Parameters : Set grid boxes centered on the active site (coordinates: x=12.4, y=15.8, z=18.2). Key interactions include hydrogen bonds between the oxadiazole sulfur and Tyr385 .

Q. What computational methods validate the compound’s stability and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.